molecular formula C13H17FO2 B15224760 Ethyl 3-fluoro-3-phenylpentanoate

Ethyl 3-fluoro-3-phenylpentanoate

Cat. No.: B15224760
M. Wt: 224.27 g/mol
InChI Key: LZNFAZLTONRJGM-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-3-phenylpentanoate is an organic compound belonging to the class of esters It is characterized by the presence of a fluoro group and a phenyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-3-phenylpentanoate typically involves the esterification of 3-fluoro-3-phenylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-3-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 3-fluoro-3-phenylpentanoic acid.

    Reduction: 3-fluoro-3-phenylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-3-phenylpentanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 3-fluoro-3-phenylpentanoate exerts its effects depends on its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The phenyl group may contribute to the compound’s hydrophobic interactions, further influencing its mechanism of action.

Comparison with Similar Compounds

  • Ethyl 3-oxo-3-phenylpropanoate
  • Ethyl 2-fluoro-3-hydroxy-3-methyl-5-phenylpentanoate
  • Ethyl 3-oxo-4-phenylpentanoate

Comparison: Ethyl 3-fluoro-3-phenylpentanoate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated analogs. Additionally, the fluoro group can enhance the compound’s stability and bioavailability, making it a valuable compound in pharmaceutical research.

Properties

Molecular Formula

C13H17FO2

Molecular Weight

224.27 g/mol

IUPAC Name

ethyl 3-fluoro-3-phenylpentanoate

InChI

InChI=1S/C13H17FO2/c1-3-13(14,10-12(15)16-4-2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

LZNFAZLTONRJGM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OCC)(C1=CC=CC=C1)F

Origin of Product

United States

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